Head-to-Head Phase III Clinical Efficacy: Axitinib vs. Sorafenib in Metastatic RCC
In the randomized, controlled Phase III AXIS trial (N = 723), axitinib demonstrated a statistically significant and clinically meaningful improvement in median progression-free survival (PFS) compared to sorafenib in patients with metastatic renal cell carcinoma who had failed one prior systemic therapy [1]. The trial reported a 34% reduction in the risk of disease progression or death with axitinib (HR = 0.66; 95% CI 0.55–0.79; P < 0.0001) [1]. Notably, axitinib achieved this efficacy advantage while being associated with fewer adverse event-related treatment discontinuations, indicating a differentiated benefit-risk profile compared to sorafenib [2].
| Evidence Dimension | Progression-Free Survival (PFS) |
|---|---|
| Target Compound Data | Median PFS: 8.3 months (95% CI 6.7–9.2); HR = 0.66 vs. sorafenib |
| Comparator Or Baseline | Sorafenib: Median PFS 5.7 months (95% CI 4.7–6.5) |
| Quantified Difference | 2.6-month absolute improvement; 34% relative risk reduction (HR = 0.66) |
| Conditions | Phase III AXIS trial; 723 patients with metastatic RCC after failure of one prior systemic therapy; axitinib 5 mg BID vs. sorafenib 400 mg BID |
Why This Matters
This head-to-head superiority evidence directly informs procurement decisions for clinical research where demonstrated PFS advantage over an established comparator is a prerequisite for study design or regulatory submission.
- [1] Rini BI, Escudier B, Tomczak P, et al. Comparative effectiveness of axitinib versus sorafenib in advanced renal cell carcinoma (AXIS): a randomised phase 3 trial. Lancet. 2011;378(9807):1931-1939. doi:10.1016/S0140-6736(11)61613-9 View Source
- [2] Verzoni E, Grassi P, Testa I, et al. Targeted treatments in advanced renal cell carcinoma: focus on axitinib. Pharmgenomics Pers Med. 2014;7:107-116. doi:10.2147/PGPM.S39137 View Source
